molecular formula C40H32N2O4 B2393321 N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide CAS No. 325978-02-7

N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide

Cat. No.: B2393321
CAS No.: 325978-02-7
M. Wt: 604.706
InChI Key: ORWHLZWPBCUQNS-UHFFFAOYSA-N
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Description

N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide is a complex organic compound characterized by its multiple aromatic rings and amide functional groups

Scientific Research Applications

N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,3'-dimethyl-4'-(3-phenoxybenzamido)-[1,1'-biphenyl]-4-yl]-3-phenoxybenzamide is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-methyl-4-[3-methyl-4-[(3-phenoxybenzoyl)amino]phenyl]phenyl]-3-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2O4/c1-27-23-29(19-21-37(27)41-39(43)31-11-9-17-35(25-31)45-33-13-5-3-6-14-33)30-20-22-38(28(2)24-30)42-40(44)32-12-10-18-36(26-32)46-34-15-7-4-8-16-34/h3-26H,1-2H3,(H,41,43)(H,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWHLZWPBCUQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C)NC(=O)C5=CC(=CC=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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